molecular formula C11H16O3 B13964587 6-(Oxan-2-yloxy)hex-4-yn-3-one

6-(Oxan-2-yloxy)hex-4-yn-3-one

Cat. No.: B13964587
M. Wt: 196.24 g/mol
InChI Key: NOEWYWZQBJUEHJ-UHFFFAOYSA-N
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Description

6-(Oxan-2-yloxy)hex-4-yn-3-one is an organic compound with a unique structure that includes an oxane ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-2-yloxy)hex-4-yn-3-one typically involves the reaction of hex-4-yn-3-one with oxane-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane-2-ol, facilitating its nucleophilic attack on the carbonyl carbon of hex-4-yn-3-one. The reaction is conducted in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-2-yloxy)hex-4-yn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

6-(Oxan-2-yloxy)hex-4-yn-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Oxan-2-yloxy)hex-4-yn-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate the activity of these targets. The oxane ring and alkyne group play crucial roles in its reactivity and binding affinity, influencing the pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

    Hex-4-yn-3-one: A simpler analog without the oxane ring, used in similar synthetic applications.

    2,2-Dimethyl-6-(oxan-2-yloxy)hex-4-yn-3-one: A derivative with additional methyl groups, offering different reactivity and properties.

    6-(Oxan-2-yloxy)hex-3-yn-1-ol: A related compound with a hydroxyl group, used in different chemical reactions and applications.

Uniqueness

6-(Oxan-2-yloxy)hex-4-yn-3-one is unique due to the presence of both an oxane ring and an alkyne group, providing a combination of reactivity and stability that is valuable in various chemical processes. Its structure allows for diverse chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

6-(oxan-2-yloxy)hex-4-yn-3-one

InChI

InChI=1S/C11H16O3/c1-2-10(12)6-5-9-14-11-7-3-4-8-13-11/h11H,2-4,7-9H2,1H3

InChI Key

NOEWYWZQBJUEHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C#CCOC1CCCCO1

Origin of Product

United States

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